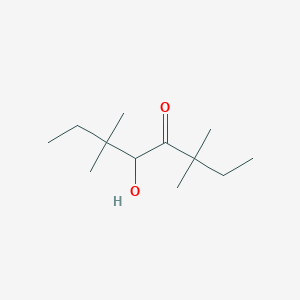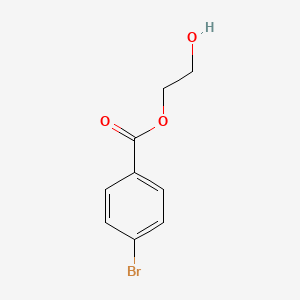![molecular formula C20H35ClN2O B14628846 1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride CAS No. 53421-26-4](/img/structure/B14628846.png)
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a long-chain tetradecanoyl group attached to the nitrogen atom of the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride typically involves the following steps:
Acylation of Pyridine: Pyridine is reacted with tetradecanoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(Tetradecanoylamino)pyridine.
Quaternization: The intermediate is then treated with methyl chloride to form the quaternary ammonium salt, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the tertiary amine.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or sodium iodide in an appropriate solvent.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Corresponding bromide or iodide salts.
Scientific Research Applications
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Studied for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The long-chain tetradecanoyl group allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound without the long-chain acyl group.
1-(Cyanomethyl)pyridin-1-ium chloride: Contains a cyanomethyl group instead of the tetradecanoylamino group.
Uniqueness
1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride is unique due to its long-chain tetradecanoyl group, which imparts distinct physicochemical properties such as enhanced lipophilicity and membrane-disrupting ability. These properties make it particularly effective in applications requiring interaction with lipid membranes, such as antimicrobial agents and drug delivery systems.
Properties
CAS No. |
53421-26-4 |
|---|---|
Molecular Formula |
C20H35ClN2O |
Molecular Weight |
355.0 g/mol |
IUPAC Name |
N-(pyridin-1-ium-1-ylmethyl)tetradecanamide;chloride |
InChI |
InChI=1S/C20H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-16-20(23)21-19-22-17-14-12-15-18-22;/h12,14-15,17-18H,2-11,13,16,19H2,1H3;1H |
InChI Key |
ABIBBJOJVCXXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)

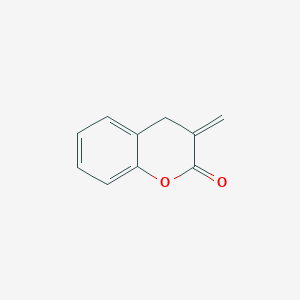

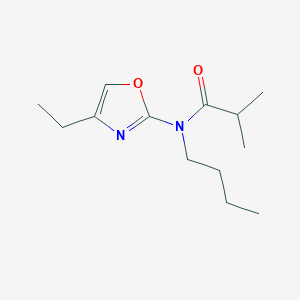
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
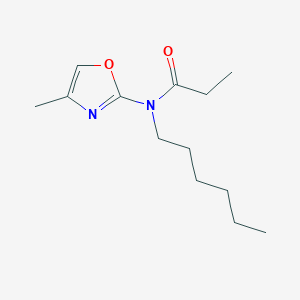
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
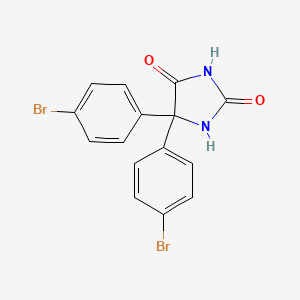

![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)

